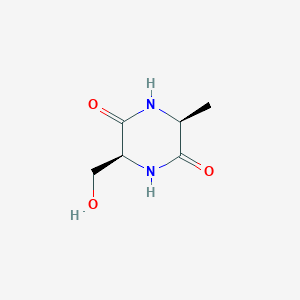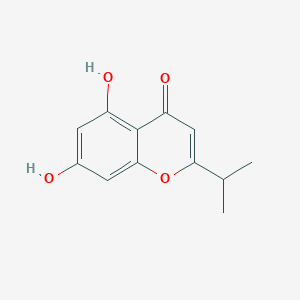
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, which makes it relevant in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing the phosphonic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonooxy compounds.
Scientific Research Applications
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid include other organophosphorus compounds such as:
Phosphonates: Characterized by stable carbon-to-phosphorus bonds, used in various biochemical and industrial applications.
Phosphoric acids: Containing phosphorus-oxygen bonds, widely used in chemistry and biology.
Phosphinic acids: Featuring phosphorus-hydrogen bonds, known for their unique chemical properties.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a chlorine atom and a phosphonooxy group
Properties
CAS No. |
126582-77-2 |
|---|---|
Molecular Formula |
C3H4ClO6P |
Molecular Weight |
202.49 g/mol |
IUPAC Name |
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |
InChI Key |
UAMWGCMNOPAITA-UPHRSURJSA-N |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
Isomeric SMILES |
C(=C(/C(=O)O)\OP(=O)(O)O)\Cl |
Canonical SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
Synonyms |
3-chlorophosphoenolpyruvate 3-Cl-PEP phosphoenol-3-chloropyruvate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)


![[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate](/img/structure/B140999.png)


![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)

